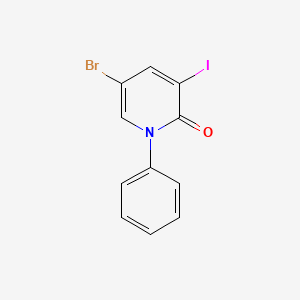

5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-iodo-1-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrINO/c12-8-6-10(13)11(15)14(7-8)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLSASGVLPGAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=C(C2=O)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Iodo 1 Phenylpyridin 2 1h One and Precursor Architectures

Established Synthetic Routes to Substituted Pyridin-2(1H)-ones

The synthesis of substituted pyridin-2(1H)-ones is a cornerstone of heterocyclic chemistry, with numerous strategies developed to construct this versatile scaffold. These methods can be broadly categorized into those that build the heterocyclic ring from acyclic precursors (cyclization reactions) and those that modify a pre-existing pyridinone ring (functionalization).

Cyclization Reactions for Pyridin-2(1H)-one Ring Formation

The de novo synthesis of the pyridin-2(1H)-one ring is a highly effective strategy for accessing a wide array of substituted derivatives. These methods involve the formation of the six-membered ring through various intramolecular or intermolecular cyclization processes.

The Vilsmeier-Haack reaction provides a powerful and efficient one-pot method for the synthesis of highly substituted pyridin-2(1H)-ones from readily available starting materials. acs.orgacs.org This reaction typically utilizes a Vilsmeier reagent, such as one generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to react with activated substrates. researchgate.net The mechanism often involves a sequence of ring-opening, haloformylation, and subsequent intramolecular nucleophilic cyclization reactions to furnish the final pyridinone product. acs.org For instance, the reaction of 1-acetyl,1-carbamoyl cyclopropanes with the Vilsmeier reagent leads to the formation of substituted 4-chloro-pyridin-2(1H)-ones. acs.org Similarly, enaminones have been shown to undergo Vilsmeier-Haack conditions to yield halogenated pyridin-2(1H)-ones through a proposed mechanism of sequential halogenation, formylation, and intramolecular cyclization. researchgate.net

Table 1: Examples of Pyridin-2(1H)-one Synthesis via Vilsmeier-Haack Type Reactions

| Starting Material | Reagents | Key Steps | Product Type |

|---|---|---|---|

| 1-Acetyl,1-carbamoyl cyclopropanes | POCl₃, DMF | Ring-opening, haloformylation, intramolecular cyclization | Highly substituted pyridin-2(1H)-ones acs.org |

| 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans | POCl₃, DMF | Ring-opening, haloformylation, intramolecular cyclization | Highly substituted pyridin-2(1H)-ones acs.org |

| Enaminones | POCl₃, DMF | Halogenation, formylation, intramolecular cyclization | Halogenated pyridin-2(1H)-ones researchgate.net |

The construction of the pyridin-2(1H)-one ring can also be achieved through strategies centered on nucleophilic addition followed by an intramolecular cyclization event. Hard nucleophiles, such as organometallic reagents and hydrides, are known to add to the 2-position of the pyridine (B92270) ring. quimicaorganica.org While this is often a functionalization reaction, analogous principles apply to ring formation. For instance, the synthesis of 2-pyridone derivatives can be achieved via the Blaise reaction intermediate, which involves a Michael addition followed by rearrangement and an intramolecular ring-closing reaction. nih.gov The activation of pyridine rings by forming N-oxides or N-acylpyridinium salts significantly enhances their susceptibility to nucleophilic attack, providing a versatile platform for introducing substituents that can then participate in cyclization. acs.orgmdpi.com

Cascade and tandem reactions offer a highly efficient approach to complex molecules like substituted pyridin-2(1H)-ones by combining multiple bond-forming events in a single operation without isolating intermediates. researchgate.net These processes, often realized through multicomponent reactions (MCRs), are valued for their operational simplicity and atom economy. nih.gov A common strategy involves the condensation of acrylamides with ketones, where an enolate-mediated Michael-type addition is followed by an oxidative cyclization to produce 4,6-disubstituted 3-cyano-2-pyridones. researchgate.netresearchgate.net Another example is the one-pot synthesis of 2-(1H)-pyridinone from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, which proceeds with broad functional group tolerance. nih.gov

Table 2: Selected Cascade Reactions for Pyridin-2(1H)-one Synthesis

| Reactants | Catalyst/Conditions | Reaction Type | Product |

|---|---|---|---|

| Acrylamides and Ketones | Base (e.g., sodium ethoxide) | Michael addition, oxidative cyclization | 4,6-Disubstituted 3-cyano-2-pyridones researchgate.netresearchgate.net |

| Aromatic Aldehydes, Malononitrile, Ketones, Ammonium Hydroxide | - | Four-component reaction | Imidazole substituted 3-cyano-2-oxopyridines researchgate.net |

Transition-metal catalysis provides a powerful and elegant route to the de novo construction of pyridine rings. nih.gov The [2+2+2] cycloaddition reaction, in particular, is a fascinating tool for synthesizing pyridines from two alkyne molecules and a nitrile. nih.govacs.org Various transition metals, including cobalt, rhodium, nickel, and ruthenium, are capable of catalyzing this transformation, which proceeds through the formation of metallacycle intermediates. acs.orgresearchgate.net This methodology allows for the assembly of highly substituted pyridines under mild conditions and with control over the substitution pattern. nih.gov While the Povarov reaction is a notable [4+2] cycloaddition for synthesizing quinolines, other hetero-Diels-Alder reactions involving 1-azadienes and alkynes also represent a viable strategy for accessing the pyridine core. rsc.orgsemanticscholar.org

Direct Halogenation and Functionalization of Pyridin-2(1H)-ones

The synthesis of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one from a pre-formed 1-phenylpyridin-2(1H)-one precursor would necessitate selective, stepwise halogenation. The electron-deficient nature of the pyridine ring makes it generally resistant to electrophilic aromatic substitution, often requiring harsh conditions. nih.govchemrxiv.org However, the electronic character of the pyridin-2(1H)-one system modifies this reactivity.

The introduction of bromine and iodine onto the pyridinone ring would likely proceed via electrophilic halogenation using reagents such as N-bromosuccinimide (NBS) or bromine for bromination, and N-iodosuccinimide (NIS) or iodine monochloride (ICl) for iodination. researchgate.netrsc.org The regioselectivity of these reactions is critical. For imidazo[4,5-b]pyridin-2-one derivatives, halogenation has been shown to occur at the 5- and 6-positions. researchgate.net Achieving the specific 3,5-dihalogenation pattern on a 1-phenylpyridin-2(1H)-one precursor would depend on the directing effects of the N-phenyl group and the ring's inherent electronic properties. It is plausible that one halogen is introduced first, modifying the electronic density of the ring and directing the subsequent introduction of the second halogen. For example, bromination of a 1-phenylpyridin-2(1H)-one could yield the 5-bromo intermediate, which would then undergo iodination at the 3-position to yield the final product.

Regioselective Bromination and Iodination Protocols

The selective introduction of halogen atoms onto the pyridine ring is a challenging yet crucial transformation in organic synthesis. digitellinc.com The C3 and C5 positions of pyridine are particularly difficult to halogenate due to the ring's low reactivity towards electrophilic substitution. digitellinc.com Traditional methods often require harsh conditions, such as strong acids and high temperatures, which can lead to a lack of selectivity and limited substrate scope. digitellinc.comnih.govchemrxiv.org

Recent advancements have focused on developing milder and more regioselective halogenation methods. One such approach involves the use of N-halosuccinimides (NCS, NBS, NIS) as halogen sources. For activated pyridines, such as those with amino, hydroxy, or methoxy substituents, regioselective mono- and di-bromination can be achieved with N-bromosuccinimide (NBS) in various solvents. researchgate.net The reactivity and regioselectivity in these reactions are dependent on the nature and position of the activating group. researchgate.net

For the iodination of arenes, including pyridine derivatives, iron(III)-catalyzed activation of N-iodosuccinimide (NIS) has proven effective. acs.org This method allows for rapid and highly regioselective iodination under mild conditions. acs.org Another innovative strategy for 3-selective halogenation of pyridines utilizes a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. nih.govchemrxiv.org This approach transforms the electron-deficient pyridine into a more reactive acyclic system, allowing for highly regioselective halogenation at the C3 position under mild conditions. nih.govchemrxiv.org

The table below summarizes various regioselective halogenation methods applicable to pyridine and its derivatives.

| Halogenating Agent | Catalyst/Conditions | Position Selectivity | Substrate Scope | Reference |

| N-Bromosuccinimide (NBS) | Various solvents | Dependent on activating group | Activated pyridines | researchgate.net |

| N-Iodosuccinimide (NIS) | Iron(III) triflimide | Highly regioselective | Wide range of arenes | acs.org |

| N-Halosuccinimide (NCS, NBS, NIS) | Zincke imine formation | 3-selective | Broad range of pyridines | nih.govchemrxiv.org |

| LiI with TfOH | 120 °C, 48 h | 4-selective | 2-substituted pyridines | nih.gov |

Selective Derivatization at the N1-Position

The introduction of a phenyl group at the N1-position of the pyridin-2-one core is a key step in the synthesis of the target compound. N-arylation of 2-pyridones can be challenging due to competitive O-arylation. digitellinc.com However, several methods have been developed to achieve selective N-arylation.

Metal-free approaches using diaryliodonium salts have demonstrated base-dependent chemoselectivity for N- versus O-arylation. rsc.orgnih.gov In the presence of a mild base like N,N-diethylaniline, pyridin-2-ones can be selectively converted to N-arylated products in high yields. rsc.org Copper-catalyzed N-arylation of 2-pyridones with aryl iodides or diaryliodonium salts also provides an efficient route to N-aryl-2-pyridones under mild conditions. organic-chemistry.org Rhodium-catalyzed methods have also been developed for the N-arylation of 2-pyridones. researchgate.net

More recently, a photocatalytic method for the selective N-arylation of 6-substituted 2-pyridones with aryl iodides has been developed, proceeding through a previously underexplored N-centered pyridonyl radical intermediate to achieve exclusive N-selectivity. digitellinc.com

Convergent and Divergent Synthetic Strategies towards 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one

The construction of the 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one framework can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the final steps. researchgate.net In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of related structures. wikipedia.orgnih.gov

Stepwise Assembly of the 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one Framework

A stepwise, or linear, synthesis would involve the sequential introduction of the substituents onto a pre-formed pyridin-2-one core. This approach allows for precise control over the introduction of each functional group. A plausible stepwise synthesis could begin with 1-phenylpyridin-2(1H)-one, which is then subjected to sequential halogenation reactions. The order of halogenation would be crucial to control the regioselectivity.

Post-Cyclization Halogenation and N-Arylation Protocols

An alternative strategy involves the formation of the dihalogenated pyridin-2-one ring first, followed by N-arylation. This approach could start from a suitable acyclic precursor that undergoes cyclization to form the pyridinone ring. Subsequent halogenation at the C3 and C5 positions would be followed by the introduction of the phenyl group at the N1 position. K2S2O8 has been shown to promote tandem cyclization and oxidative halogenation in the synthesis of related heterocyclic systems. acs.org

Influence of Substrate Precursors and Reaction Conditions on Regioselectivity and Yieldnih.gov

The choice of substrate precursors and the optimization of reaction conditions are critical for achieving high yield and regioselectivity in the synthesis of halogenated pyridinones. The electronic nature of the substituents on the pyridine ring significantly influences the outcome of electrophilic halogenation reactions. digitellinc.comnih.gov Electron-donating groups can activate the ring towards substitution and direct the incoming electrophile to specific positions. researchgate.net

Reaction parameters such as solvent, temperature, and the nature of the catalyst and halogenating agent all play a crucial role. For instance, in the halogenation of pyridines via phosphonium salts, the choice of phosphine and the addition of an acid were found to be critical for successful bromination and iodination. nih.gov Similarly, in the iron-catalyzed iodination of arenes, the use of an ionic liquid as a co-solvent was shown to significantly enhance the reaction efficiency compared to traditional organic solvents. acs.org

Optimization of Synthetic Conditions for High Yield and Selectivity

Optimizing reaction conditions is a key aspect of developing an efficient synthesis. This process often involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts to find the conditions that provide the best balance of conversion and selectivity. scielo.br For the synthesis of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, optimization would be necessary for both the halogenation and N-arylation steps.

A systematic approach to optimization might involve screening a variety of solvents, bases (for N-arylation), and catalysts. For example, in the synthesis of 2,2-dihalo-N-phenylacetamides, the best results were obtained by carefully selecting the solvent, and the equivalents of the halogenating agent and a Lewis acid catalyst. researchgate.net The table below illustrates a hypothetical optimization of a key reaction step.

Table 2: Optimization of a Hypothetical Halogenation Reaction

| Entry | Halogenating Agent (Equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NBS (1.1) | None | CH2Cl2 | 25 | 12 | 45 |

| 2 | NBS (1.1) | FeCl3 (10) | CH2Cl2 | 25 | 6 | 65 |

| 3 | NBS (1.1) | FeCl3 (10) | Dioxane | 25 | 6 | 78 |

| 4 | NBS (1.3) | ZnCl2 (1.5 equiv) | Dioxane | 25 | 1 | 92 researchgate.net |

| 5 | NIS (1.2) | Fe(NTf2)3 (5) | [BMIM]NTf2 | 25 | 2.5 | 88 acs.org |

This systematic approach allows for the identification of the optimal conditions to maximize the yield and selectivity of the desired product.

Reactivity and Functionalization of 5 Bromo 3 Iodo 1 Phenylpyridin 2 1h One

Halogen Atom Reactivity and Selectivity in 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one

The differential reactivity of the carbon-halogen bonds is the key to the selective functionalization of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one. The variance in bond strength and the propensity for oxidative addition to a palladium(0) catalyst dictates the order and site of reaction.

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium center, which is the initial and often rate-determining step in the catalytic cycle.

This inherent difference in reactivity allows for the selective functionalization of the C3 position (iodine) while leaving the C5 position (bromine) intact. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature, the iodine substituent can be selectively replaced, providing a versatile handle for the introduction of a diverse array of functional groups. The remaining bromine atom can then be targeted in a subsequent cross-coupling reaction under more forcing conditions, enabling a stepwise and controlled construction of more complex molecules.

The distinct reactivity of the iodine and bromine atoms in 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one allows for highly regioselective transformations. The C3 position, bearing the iodo group, is the more reactive site and is preferentially functionalized in palladium-catalyzed reactions. This selectivity is crucial for the synthesis of specifically substituted pyridinone derivatives.

For instance, a Suzuki-Miyaura coupling reaction can be performed to introduce an aryl or heteroaryl group at the C3 position, leaving the bromo group at C5 available for further diversification. Similarly, a Sonogashira coupling can be employed to install an alkynyl moiety at the C3 position. This regioselectivity is a powerful tool for building molecular complexity in a controlled and predictable manner. The ability to perform sequential cross-coupling reactions at the C3 and C5 positions provides a strategic advantage in the synthesis of polysubstituted pyridinones, which are of significant interest in various fields of chemical research.

Cross-Coupling Reactions Involving 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one

Palladium-catalyzed cross-coupling reactions are paramount in the functionalization of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the case of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, this reaction can be performed with high regioselectivity at the more reactive C3 position.

A typical reaction involves the treatment of the dihalogenated pyridinone with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. The reaction proceeds selectively at the C-I bond, affording the 3-substituted-5-bromo-1-phenylpyridin-2(1H)-one derivative in good to excellent yields. The choice of catalyst, ligand, base, and solvent can influence the reaction efficiency and selectivity. The resulting 5-bromo-3-aryl-1-phenylpyridin-2(1H)-one can then be subjected to a second Suzuki-Miyaura coupling to functionalize the C5 position.

Table 1: Examples of Suzuki-Miyaura Coupling with Dihalogenated Pyridinones No specific data for 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one was found in the search results. The following table is a generalized representation based on similar dihalogenated heterocycles.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Bromo-3-phenyl-1-phenylpyridin-2(1H)-one | Not Reported |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 5-Bromo-3-(4-methoxyphenyl)-1-phenylpyridin-2(1H)-one | Not Reported |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 5-Bromo-3-(thiophen-3-yl)-1-phenylpyridin-2(1H)-one | Not Reported |

Palladium-Catalyzed Cross-Coupling Methodologies

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is particularly useful for introducing alkynyl moieties into organic molecules. For 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, the Sonogashira coupling can be selectively carried out at the C3 position due to the higher reactivity of the C-I bond.

The reaction typically involves the coupling of the dihalogenated pyridinone with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (typically an amine such as triethylamine (B128534) or diisopropylamine). The reaction proceeds smoothly at the C3 position to yield the corresponding 3-alkynyl-5-bromo-1-phenylpyridin-2(1H)-one. The resulting product can be a valuable intermediate for further transformations, such as cyclization reactions or further cross-coupling reactions at the C5 position.

Table 2: Examples of Sonogashira Coupling with Dihalogenated Pyridinones No specific data for 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one was found in the search results. The following table is a generalized representation based on similar dihalogenated heterocycles.

| Entry | Terminal Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 5-Bromo-3-(phenylethynyl)-1-phenylpyridin-2(1H)-one | Not Reported |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 5-Bromo-3-((trimethylsilyl)ethynyl)-1-phenylpyridin-2(1H)-one | Not Reported |

| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 5-Bromo-3-(hex-1-yn-1-yl)-1-phenylpyridin-2(1H)-one | Not Reported |

Copper-Catalyzed Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

Copper-catalyzed cross-coupling reactions offer a cost-effective and powerful alternative to palladium-based methods, particularly for forming carbon-heteroatom bonds.

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) facilitates the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling aryl boronic acids with amines or alcohols. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by copper complexes and can often be performed under mild conditions, open to the air. wikipedia.orgnih.gov For 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one, this reaction would likely be applied after converting one of the halogen positions into a boronic acid derivative. However, a more direct application involves the Ullmann condensation , a related copper-catalyzed reaction that couples aryl halides directly with nucleophiles like amines, alcohols, and thiols. organic-chemistry.orgnih.gov

Given the higher reactivity of the C-I bond, an Ullmann-type reaction on 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one with an amine (R₂NH) or an alcohol (ROH) would be expected to selectively yield the corresponding 3-amino or 3-alkoxy derivative. researchgate.net These reactions typically require a copper(I) source (e.g., CuI), a base, and often a ligand to facilitate the coupling. nih.govresearchgate.net The less reactive C-Br bond would likely remain untouched, providing a handle for further diversification. nih.gov

The table below illustrates potential Chan-Lam/Ullmann-type reactions.

| Reaction Type | Nucleophile | Expected Product | Typical Conditions |

| Ullmann C-N Coupling | R₂NH | 5-Bromo-3-(dialkylamino)-1-phenylpyridin-2(1H)-one | CuI, Base (e.g., K₂CO₃), Ligand, Heat |

| Ullmann C-O Coupling | ROH | 5-Bromo-3-(alkoxy)-1-phenylpyridin-2(1H)-one | CuI, Base (e.g., Cs₂CO₃), Ligand, Heat |

Non-Metal-Catalyzed or Transition-Metal-Free Cross-Coupling Approaches

In recent years, transition-metal-free cross-coupling reactions have gained significant attention as more sustainable and cost-effective synthetic methods. researchgate.net For pyridone scaffolds, arylation can be achieved using hypervalent iodine reagents, such as diaryliodonium salts, which act as electrophilic aryl sources. thieme-connect.commdpi.com

These reactions can proceed via nucleophilic attack from the pyridone, which can exist in tautomeric forms, allowing for either N-arylation or O-arylation. For N-substituted pyridones like the title compound, only O-arylation is possible. However, the primary application for 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one in this context would be as the halide partner in reactions with other nucleophiles.

Metal-free strategies for C-C bond formation involving aryl halides are less common but can be achieved under specific conditions, for instance, through radical pathways or by using strong bases to generate aryl anion intermediates. The electron-deficient nature of the pyridinone ring in 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one makes it a suitable candidate for certain types of nucleophilic arylation reactions where it acts as the electrophile. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridin-2(1H)-one ring is electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing halogen atoms. This electronic nature makes the compound susceptible to nucleophilic aromatic substitution (SNAr).

Investigation of Nucleophilic Displacement of Halogens

In SNAr reactions, a potent nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. For 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one, the key feature is the differential reactivity of the two halogens. The carbon-iodine bond is weaker and iodine is a better leaving group than bromine in many SNAr mechanisms where the cleavage of the carbon-halogen bond is part of the rate-determining step. lookchem.com

This reactivity difference allows for the selective displacement of the iodine atom at the C(3) position by a range of nucleophiles, such as alkoxides, amines, and thiolates. For example, treatment with sodium methoxide (B1231860) would be expected to selectively yield 5-bromo-3-methoxy-1-phenylpyridin-2(1H)-one. The less reactive bromine atom at the C(5) position would remain, enabling subsequent functionalization through other methods, such as palladium-catalyzed cross-coupling.

The table below outlines the expected selectivity in SNAr reactions.

| Nucleophile | Reagent Example | Solvent | Expected Major Product |

| Alkoxide | Sodium Methoxide (NaOMe) | DMF, THF | 5-Bromo-3-methoxy-1-phenylpyridin-2(1H)-one |

| Amine | Piperidine | DMSO | 5-Bromo-1-phenyl-3-(piperidin-1-yl)pyridin-2(1H)-one |

| Thiolate | Sodium Thiophenoxide (NaSPh) | NMP | 5-Bromo-1-phenyl-3-(phenylthio)pyridin-2(1H)-one |

Stereoelectronic Effects on SNAr Reactivity

The rate and regioselectivity of SNAr reactions are governed by stereoelectronic effects.

Electronic Effects: The electron-withdrawing nature of the carbonyl group at C(2), the N-phenyl group, and the halogens at C(3) and C(5) all contribute to lowering the electron density of the pyridinone ring, making it more susceptible to nucleophilic attack. The attack is favored at positions that are ortho or para to strongly electron-withdrawing groups, as this allows for the negative charge of the Meisenheimer intermediate to be delocalized onto the heteroatom or substituent. In this molecule, both the C(3) and C(5) positions are activated. The superior leaving group ability of iodide typically directs the substitution to the C(3) position. nih.gov

Steric Effects: The steric environment around the reaction centers can also influence reactivity. While the C(3) and C(5) positions are not exceptionally hindered, bulky nucleophiles might face some steric repulsion from the adjacent N-phenyl group or the C(5)-bromo substituent. However, in most cases, the electronic factors and leaving group ability are the dominant drivers of selectivity. In related systems, substituents adjacent to the leaving group can sometimes influence the reaction rate by hindering the approach of the nucleophile. thieme-connect.com

C-H Functionalization Strategies on the Pyridin-2(1H)-one Core

Direct C-H functionalization is a powerful strategy for modifying molecular scaffolds without the need for pre-installed functional groups like halogens. rsc.orgresearchgate.net However, the C-H bonds of the electron-deficient pyridine (B92270) ring are generally unreactive towards electrophilic attack. Therefore, C-H activation typically relies on transition-metal catalysis, often guided by a directing group. nih.gov

For 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one, several C-H functionalization strategies could be envisioned, primarily targeting the C(4) and C(6) positions of the pyridinone ring or the ortho positions of the N-phenyl substituent.

Directed C-H Activation: The N-phenyl group itself, or the pyridone nitrogen, could potentially act as a directing group to functionalize the C(6)-H bond or the ortho C-H bonds of the phenyl ring. rsc.org Many transition metals, including palladium, rhodium, and ruthenium, are known to catalyze such transformations. rsc.org

Using Pyridine N-Oxide Analogs: A common strategy to activate the C(2)-H (or in this case, C(6)-H) bond of a pyridine ring is through the formation of a pyridine N-oxide. researchgate.netnih.govnih.gov While the subject compound is a pyridin-2-one, related strategies could potentially be adapted.

Ligand-Assisted C-H Functionalization: Specialized ligands, such as 2-pyridone ligands, have been shown to assist in remote C-H activation of arenes. escholarship.org This approach could potentially be used to functionalize the N-phenyl ring at the meta or para positions.

These strategies offer advanced methods for late-stage modification of the core structure, complementing the classical reactivity of the pre-existing halogen substituents.

Lack of Specific Research Data on 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one Prevents Detailed Analysis of its Reactivity and Functionalization

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the reactivity and functionalization of the chemical compound 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one . While the compound is commercially available, indicating its synthesis and potential use as a building block in chemical synthesis, dedicated studies on its specific chemical behaviors as requested are not available in the public domain.

The initial request outlined a detailed exploration of the compound's reactivity, focusing on directed C-H activation at distal positions, oxidative C-H functionalization, and transformations of the N1-phenyl moiety and carbonyl group. However, without specific research articles or experimental data on 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one , any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.

General principles of C-H activation and functionalization in related pyridinone and phenylpyridine systems are well-documented in chemical literature. These reactions are of significant interest in medicinal chemistry and materials science for the construction of complex molecules. Typically, the presence of halogen substituents (bromo and iodo groups) and a phenyl group on the pyridinone ring would be expected to influence the molecule's electronic properties and steric environment, thereby affecting its reactivity in palladium-catalyzed cross-coupling reactions, directed C-H functionalization, and other transformations.

However, the specific regioselectivity and efficiency of such reactions are highly substrate-dependent. Factors such as the precise positioning of the bromo and iodo substituents, in conjunction with the N-phenyl group, would play a crucial role in determining the outcome of any attempted functionalization. Without experimental evidence from studies on 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one itself, a detailed and accurate discussion of its reactivity profile, including data tables of reaction conditions and yields, cannot be provided.

Similarly, while transformations of N-phenyl moieties and carbonyl groups are fundamental topics in organic chemistry, the specific behavior of these functional groups within the context of the 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one scaffold has not been reported.

Therefore, due to the lack of specific scientific literature on this particular compound, it is not possible to generate the detailed and focused article as requested. Further research into the chemistry of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one would be required to provide the specific information sought.

Mechanistic Investigations of Reactions Involving 5 Bromo 3 Iodo 1 Phenylpyridin 2 1h One

Elucidation of Reaction Pathways for Pyridin-2(1H)-one Formation

The synthesis of the pyridin-2(1H)-one core, particularly with the specific halogenation pattern of the title compound, can be achieved through various strategic cyclization reactions. The elucidation of the underlying mechanisms provides insights into the regioselectivity and efficiency of these transformations.

Detailed Mechanisms of Vilsmeier-Haack Cyclizations

The Vilsmeier-Haack reaction is a powerful tool for the synthesis of halogenated and formylated compounds, including pyridin-2(1H)-ones. nih.gov The formation of the pyridinone ring under these conditions is proposed to proceed through a sequential mechanism. nih.govacs.org In the context of forming a precursor to 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one, the reaction would likely involve an appropriately substituted acyclic precursor.

The generally accepted mechanism commences with the reaction of a suitable enaminone with the Vilsmeier reagent (a chloroinium salt formed from phosphorus oxychloride and a disubstituted formamide). This is followed by a sequential halogenation and formylation, leading to a reactive intermediate. The final step is an intramolecular nucleophilic cyclization to furnish the pyridin-2(1H)-one ring system. nih.gov The precise nature of the starting materials dictates the substitution pattern of the final product.

Mechanistic Studies of Cascade and Ring-Closing Reactions

Cascade reactions offer an efficient approach to complex molecules like substituted pyridin-2(1H)-ones from simple precursors in a single pot. rsc.orgrsc.org These reactions often involve a series of intramolecular events that proceed in a domino fashion. For instance, a base-catalyzed cascade synthesis of related dihydropyrrolopyridines has been developed, highlighting the potential for complex heterocyclic synthesis through such pathways. rsc.org

Ring-closing metathesis (RCM) has also emerged as a versatile method for the synthesis of cyclic compounds, including aromatic heterocycles like pyridines. rsc.orgorganic-chemistry.orgmedwinpublishers.com The mechanism involves the formation of a metallacyclobutane intermediate from a diene precursor, catalyzed by a ruthenium complex. Subsequent cycloreversion and elimination steps lead to the formation of the cyclic alkene. organic-chemistry.org For the synthesis of a pyridinone ring, a key step following the RCM would be an elimination of a sulfinate to drive the aromatization to the pyridone system. rsc.org While not explicitly detailed for 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one, these mechanistic principles provide a framework for its potential synthesis via ring-closing strategies.

Mechanisms of Halogen Selectivity in Cross-Coupling Reactions

The presence of two different halogen atoms (bromine and iodine) at the C5 and C3 positions, respectively, of the pyridinone ring makes 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one an excellent substrate for studying halogen selectivity in cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for sequential and site-selective functionalization.

The general trend in reactivity for carbon-halogen bonds in cross-coupling reactions is C–I > C–Br > C–Cl > C–F, which is primarily governed by the bond dissociation energies (BDEs). nih.govacs.org This inherent difference in reactivity is the foundation for the chemoselective functionalization of polyhalogenated heteroarenes. nih.gov

Oxidative Addition and Reductive Elimination Pathways

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental in C-C bond formation. The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the aryl halide to the low-valent metal catalyst is often the rate-determining and selectivity-determining step. acs.org

In the case of 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one, the oxidative addition of a Pd(0) catalyst is expected to occur preferentially at the more labile carbon-iodine bond over the stronger carbon-bromine bond. nih.gov This is due to the lower bond dissociation energy of the C-I bond. acs.org The mechanism can proceed through either a concerted pathway or a stepwise, radical pathway, depending on the electronic properties of the ligand and the aryl halide. nih.gov Following oxidative addition to form a Pd(II) intermediate, transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) occurs, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

| Halogen | Bond Dissociation Energy (kcal/mol) | Reactivity |

|---|---|---|

| Iodine (I) | ~65 | Highest |

| Bromine (Br) | ~81 | Intermediate |

| Chlorine (Cl) | ~97 | Lower |

| Fluorine (F) | ~115 | Lowest |

Role of Catalyst and Ligand Design in Regioselectivity

The choice of catalyst and, more specifically, the ancillary ligands coordinated to the metal center, plays a pivotal role in controlling the regioselectivity of cross-coupling reactions, sometimes even overriding the inherent reactivity of the C-X bonds. nsf.govnih.gov Sterically hindered ligands, for example, can promote coupling at less sterically accessible positions. nsf.gov

The electronic properties of the ligands also influence the reactivity of the catalyst. Electron-rich ligands can increase the electron density on the metal center, facilitating oxidative addition. nih.gov In the context of dihalogenated heteroarenes, the ligand can influence which halogen is activated. nih.gov While the C-I bond is generally more reactive, specific ligand designs can potentially alter this selectivity. The development of bulky biarylphosphine ligands has been instrumental in achieving high selectivity in various cross-coupling reactions. nih.gov The interplay between the steric and electronic properties of the ligand and the substrate is therefore critical in dictating the final product distribution. nih.gov

Insights into C-H Functionalization Mechanisms

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, including pyridines and pyridinones. researchgate.netrsc.org The presence of multiple C-H bonds on the 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one ring system presents both a challenge and an opportunity for selective functionalization.

: A Review of Solvent and Additive Effects

A comprehensive analysis of how solvents and additives influence the reaction mechanisms of the title compound remains an area requiring further scientific exploration. Current literature lacks specific studies detailing these effects for 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one.

Extensive searches of available scientific databases and research publications have not yielded specific mechanistic studies focusing on the role of solvents and additives in reactions involving 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one. Consequently, a detailed discussion, including data tables and specific research findings on this particular subject, cannot be provided at this time.

The investigation into how the polarity, proticity, and coordinating ability of different solvents might influence reaction pathways, such as nucleophilic substitution or cross-coupling reactions, at the iodo- and bromo- positions of this molecule is a critical area for future research. Similarly, the potential catalytic or inhibitory effects of various additives on the kinetics and selectivity of its transformations have yet to be documented.

While research exists for related halo-substituted pyridinone structures, direct extrapolation of those findings to the uniquely substituted 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one would be speculative without dedicated experimental evidence. The electronic and steric environment created by the combination of a phenyl group on the nitrogen, and both bromine and iodine on the pyridinone ring, suggests that its reactivity and response to different reaction conditions are likely to be distinct.

Further research is necessary to elucidate the mechanistic pathways of reactions involving 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one and to systematically evaluate the impact of solvents and additives. Such studies would be invaluable for optimizing synthetic routes and expanding the utility of this compound in various chemical applications.

Advanced Characterization Methodologies for 5 Bromo 3 Iodo 1 Phenylpyridin 2 1h One and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, providing detailed information about its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. For 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone and phenyl rings. The two protons on the pyridinone ring, being in different chemical environments due to the unsymmetrical substitution, would likely appear as distinct doublets, with their coupling constant revealing their ortho relationship. The protons of the phenyl group would typically appear in the aromatic region of the spectrum, with their multiplicity depending on the substitution pattern of any derivatives.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For the parent compound, distinct signals would be expected for the carbonyl carbon of the pyridinone ring, the carbon atoms bearing the bromine and iodine substituents, the remaining carbons of the pyridinone ring, and the carbons of the phenyl group. The chemical shifts of the carbons attached to the halogens would be significantly influenced by their electronegativity and size.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal the coupling between adjacent protons, confirming the structure of the pyridinone and phenyl rings. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the ¹³C NMR spectrum.

Expected ¹H and ¹³C NMR Data for 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H4 | 7.8 - 8.2 (d) | C4: 140 - 145 |

| H6 | 7.5 - 7.9 (d) | C6: 135 - 140 |

| Phenyl-H | 7.2 - 7.6 (m) | Phenyl-C: 125 - 135 |

| - | - | C2 (C=O): 155 - 165 |

| - | - | C3 (C-I): 90 - 100 |

| - | - | C5 (C-Br): 110 - 120 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is an educated estimation based on analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one is expected to exhibit characteristic absorption bands. A strong absorption band in the region of 1650-1690 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the pyridinone ring. The spectrum would also show characteristic peaks for the C-N stretching of the amide, C-Br, and C-I bonds, as well as aromatic C-H and C=C stretching vibrations from both the pyridinone and phenyl rings.

Expected IR Absorption Bands for 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | 1650 - 1690 |

| C=C (Aromatic) | 1450 - 1600 |

| C-N | 1200 - 1350 |

| C-Br | 500 - 600 |

| C-I | 480 - 550 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, allowing for the confirmation of its molecular formula. The isotopic pattern observed in the mass spectrum would be highly characteristic due to the presence of bromine (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), which would result in a distinctive M and M+2 peak pattern.

The fragmentation pattern obtained from techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS) would offer further structural insights. Expected fragmentation pathways could include the loss of the halogen atoms, the phenyl group, or the carbonyl group, providing corroborative evidence for the proposed structure.

X-ray Crystallography for Definitive Structural Confirmation and Conformation Analysis

While spectroscopic methods provide compelling evidence for the structure of a molecule, X-ray crystallography offers the most definitive proof of its three-dimensional structure in the solid state. By analyzing the diffraction pattern of a single crystal of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles.

For instance, the crystal structure of the related compound, 5-methyl-1-phenyl-1H-pyridin-2-one, reveals that the phenyl and pyridone rings are inclined to each other. bldpharm.commdpi.com A similar non-planar conformation would be expected for 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one. X-ray crystallography would also provide valuable information about intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern the packing of the molecules in the crystal lattice.

Expected Crystallographic Parameters for a Substituted Phenylpyridin-2(1H)-one Derivative:

| Parameter | Example Value (from Pirfenidone) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.2525 |

| b (Å) | 7.7970 |

| c (Å) | 10.2810 |

| β (°) | 104.744 |

Note: These parameters are for the related compound Pirfenidone and serve as an illustrative example of the type of data obtained from an X-ray crystal structure analysis. mdpi.com

Advanced Chromatography Techniques for Purity Assessment and Isolation

Ensuring the purity of a chemical compound is crucial for its use in further research and applications. Advanced chromatography techniques are the primary methods for assessing the purity of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one and for the isolation of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity assessment. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one. The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Diode-array detection (DAD) can provide UV-Vis spectra of the peaks, which can help in identifying impurities.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes smaller particle size columns and higher pressures to achieve faster separations with higher resolution and sensitivity compared to conventional HPLC. This technique would be particularly useful for resolving closely related impurities in samples of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer provides a powerful tool for both the separation and identification of the main compound and any impurities. LC-MS allows for the determination of the molecular weights of co-eluting peaks, aiding in the structural elucidation of unknown impurities.

For the isolation of larger quantities of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one or its derivatives, preparative HPLC can be employed. This technique uses larger columns and higher flow rates to separate and collect fractions of the pure compound.

Computational Chemistry Applications in the Study of 5 Bromo 3 Iodo 1 Phenylpyridin 2 1h One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict various molecular attributes, offering a detailed picture of the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

The HOMO is associated with the molecule's electron-donating capability, while the LUMO relates to its electron-accepting nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, the presence of electronegative halogen atoms and the aromatic phenyl group significantly influences the energy and localization of these frontier orbitals.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the pyridinone ring and the iodine atom. |

| LUMO | -1.8 | Predominantly distributed over the pyridinone and phenyl rings. |

| HOMO-LUMO Gap | 4.7 | Indicates moderate chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red-colored regions indicate a high electron density and are susceptible to electrophilic attack, while blue-colored regions represent low electron density and are prone to nucleophilic attack.

For 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, the MEP map reveals that the most negative potential is located around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The regions around the hydrogen atoms of the phenyl ring and the halogen atoms exhibit a more positive potential, suggesting their susceptibility to nucleophilic interactions.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This includes the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barrier associated with a transition state determines the rate of a reaction.

Computational studies can model various potential reaction pathways for 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, such as nucleophilic substitution at the halogenated positions or reactions involving the carbonyl group. By calculating the activation energies for different pathways, researchers can predict the most favorable reaction route under specific conditions. This predictive capability is invaluable for designing new synthetic strategies and understanding the molecule's chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

For 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, MD simulations can explore the rotational freedom around the single bond connecting the phenyl group to the pyridinone ring. This analysis reveals the most stable conformations and the energy barriers between them. Furthermore, MD simulations can model the interactions of this molecule with solvent molecules or other chemical species, providing a detailed understanding of its behavior in different environments.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. By identifying key molecular descriptors that influence a particular property, QSAR models can be used to predict the activity of new, untested compounds.

In the context of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one and its analogs, QSAR studies can be employed to build models that predict their reactivity in specific chemical transformations. Molecular descriptors such as electronic properties (e.g., HOMO/LUMO energies), steric parameters, and lipophilicity can be calculated and correlated with experimentally determined reaction rates or yields.

| Descriptor | Value | Implication for Reactivity |

| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility. |

| Polarizability | 25.0 ų | Affects dispersion forces and non-covalent interactions. |

| LogP | 2.8 | Indicates moderate lipophilicity. |

Ligand Design and Catalyst Optimization through Computational Approaches

The insights gained from computational studies can be leveraged for the rational design of new molecules with desired properties. For instance, if 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one were to be used as a ligand in a metal complex, computational methods could be used to optimize its structure to enhance its binding affinity and the catalytic activity of the resulting complex.

By systematically modifying the substituents on the pyridinone or phenyl rings in silico, researchers can screen a large number of virtual compounds and predict their performance. This computational pre-screening significantly reduces the time and resources required for experimental synthesis and testing, accelerating the discovery of new and improved ligands and catalysts.

Advanced Applications of 5 Bromo 3 Iodo 1 Phenylpyridin 2 1h One As a Synthetic Intermediate

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The unique substitution pattern of 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one, featuring two distinct halogen atoms on a pyridinone ring, establishes it as a highly adaptable building block for the synthesis of complex molecules. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential functionalization, providing a programmable route to a wide array of derivatives.

Precursor for Polyfunctionalized Pyridinone Derivatives

The presence of both bromine and iodine on the pyridinone scaffold is a key feature that chemists can exploit to introduce a variety of functional groups in a controlled manner. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enables the selective introduction of a substituent at the 3-position. Subsequent reaction at the 5-position can then be carried out, leading to the formation of di-substituted pyridinones with distinct functionalities. This sequential approach is fundamental to creating polyfunctionalized pyridinone derivatives that would be challenging to synthesize through other methods.

Below is a representative table of potential palladium-catalyzed cross-coupling reactions that can be selectively performed on the 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one scaffold.

| Reaction Type | Position of Initial Reactivity | Typical Reagents | Potential Introduced Functional Group |

| Suzuki Coupling | 3-position (Iodo) | Aryl/heteroaryl boronic acids or esters | Aryl, Heteroaryl |

| Sonogashira Coupling | 3-position (Iodo) | Terminal alkynes | Alkynyl |

| Buchwald-Hartwig Amination | 3-position (Iodo) | Amines | Amino |

| Stille Coupling | 3-position (Iodo) | Organostannanes | Alkyl, Alkenyl, Aryl |

| Heck Reaction | 3-position (Iodo) | Alkenes | Alkenyl |

Scaffold for Diversity-Oriented Synthesis in Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening and drug discovery. The goal of DOS is to efficiently create a library of compounds that covers a broad area of chemical space. 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one is an ideal scaffold for DOS due to its capacity for divergent functionalization.

Starting from this single precursor, a multitude of derivatives can be generated by varying the coupling partners in sequential cross-coupling reactions. For instance, a library of compounds can be constructed by reacting the iodo position with a set of diverse building blocks, followed by the reaction of the bromo position with another set of varied reagents. This combinatorial approach allows for the rapid generation of a large and diverse chemical library from a common starting material. The resulting pyridinone-based compounds can then be screened for a wide range of biological activities.

Integration into Multi-Step Synthetic Sequences for Target Molecule Construction

Beyond its use in generating chemical libraries, 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one can be integrated as a key intermediate in the multi-step synthesis of specific target molecules. In such synthetic campaigns, the pyridinone core can be strategically modified in a stepwise manner to build up the complexity required for the final product. The ability to introduce different functional groups at specific positions allows for the precise construction of complex molecular architectures, making this compound a valuable tool in the synthesis of natural products, pharmaceuticals, and materials with desired properties.

Development of Novel Heterocyclic Systems via Transformations of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one

The reactivity of the functional groups on the 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one scaffold can be harnessed to construct novel heterocyclic systems. For example, after the introduction of appropriate functional groups at the 3- and 5-positions, intramolecular cyclization reactions can be triggered to form fused ring systems. An alkynyl group introduced at the 3-position and a nucleophilic group at the 5-position, for instance, could potentially undergo a cyclization to form a new heterocyclic ring fused to the pyridinone core. Such transformations open up avenues to previously unexplored chemical space and the discovery of new molecular frameworks with unique properties.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

While the synthesis of related compounds such as 5-bromo-3-iodo-pyridin-2-ol has been reported, involving the diazotization of 2-amino-5-bromo-3-iodopyridine, future research should focus on developing more direct, efficient, and sustainable methods for the synthesis of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one and its derivatives.

Current synthetic approaches often rely on multi-step procedures that may involve harsh reaction conditions and generate significant waste. Future methodologies could explore:

Catalytic C-H Activation: Direct C-H halogenation of a 1-phenylpyridin-2(1H)-one precursor could offer a more atom-economical route to dihalogenated derivatives, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, improve safety, and facilitate scalability.

Green Solvents and Catalysts: Investigating the use of bio-based solvents and earth-abundant metal catalysts would align with the principles of green chemistry, making the synthesis more environmentally benign.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| C-H Halogenation | High atom economy, fewer steps | Regioselectivity control, harsh conditions |

| One-Pot Reactions | Reduced workup, time and cost effective | Catalyst compatibility, cross-reactivity |

| Flow Chemistry | Enhanced safety, scalability, precise control | Specialized equipment, potential for clogging |

Exploration of Unconventional Reactivity Patterns

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone for the synthetic utility of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one. The C-I bond is inherently more reactive in transition-metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This allows for selective functionalization at the C3 position.

Future research should aim to exploit this reactivity difference in more complex and unconventional ways:

Orthogonal Functionalization: Developing a toolbox of orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that can be performed sequentially at the C3 and C5 positions with high selectivity.

Switchable Reactivity: Investigating reaction conditions (e.g., catalyst, ligand, solvent) that could invert the natural reactivity, allowing for selective functionalization at the C5 position in the presence of the C3-iodo group.

Domino and Cascade Reactions: Designing multi-step transformations that are triggered by an initial selective reaction at one of the halogenated sites, leading to the rapid construction of complex molecular architectures.

The predictable reactivity of the halogens allows for a systematic approach to the synthesis of diverse derivatives, as outlined in Table 2.

Table 2: Potential Sequential Functionalization of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one

| Step 1: Reaction at C3 (Iodo) | Step 2: Reaction at C5 (Bromo) | Potential Product Class |

|---|---|---|

| Suzuki Coupling (Aryl boronic acid) | Sonogashira Coupling (Alkyne) | 3-Aryl-5-alkynyl-1-phenylpyridin-2(1H)-one |

| Heck Coupling (Alkene) | Buchwald-Hartwig Amination (Amine) | 3-Alkenyl-5-amino-1-phenylpyridin-2(1H)-one |

Computational Design of Advanced Pyridinone-Based Architectures

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict the electronic, optical, and chemical properties of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one and its derivatives. Future research should leverage in silico methods to guide the design of novel molecules with tailored functionalities.

Key areas for computational investigation include:

Reactivity Prediction: Calculating the activation barriers for different reaction pathways to predict the site-selectivity of cross-coupling reactions under various conditions.

Electronic Properties: Modeling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to predict the electronic and photophysical properties of derived materials.

These computational insights will accelerate the discovery of new materials for specific applications.

Emerging Applications in Materials Science and Catalysis

The ability to introduce a wide range of functional groups onto the 1-phenylpyridin-2(1H)-one scaffold opens up possibilities for its application in materials science and catalysis.

Organic Electronics: The tunable electronic properties of derivatives of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one make them potential candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of electron-donating and electron-withdrawing groups can be used to fine-tune the band gap and charge transport properties.

Fluorescent Probes: The pyridinone core is known to be a part of many fluorescent molecules. By introducing specific functionalities, derivatives of this compound could be developed as selective fluorescent probes for the detection of metal ions or biomolecules.

Ligand Design for Catalysis: The nitrogen and oxygen atoms of the pyridinone ring, along with functional groups introduced at the C3 and C5 positions, can act as coordination sites for metal ions. This makes these molecules attractive candidates for the development of novel ligands for homogeneous catalysis.

The potential applications are directly linked to the functional groups that can be introduced, as summarized in Table 3.

Table 3: Potential Applications Based on Functionalization

| Functional Group Introduced | Potential Application Area | Rationale |

|---|---|---|

| Extended π-conjugated systems | Organic Electronics | Modulation of HOMO/LUMO levels for charge transport and emission properties. |

| Fluorophores | Fluorescent Probes | Creation of sensors with high sensitivity and selectivity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via sequential halogenation and cross-coupling reactions. A plausible route involves:

Halogenation : Introduce bromine and iodine substituents at positions 5 and 3, respectively, using electrophilic aromatic substitution (EAS) under controlled temperature and solvent conditions (e.g., DMF at 0–5°C) .

Suzuki Coupling : Attach the phenyl group using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid in a toluene/water mixture under reflux .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Purification by column chromatography (silica gel, hexane/EtOAc) is recommended .

Q. How can spectroscopic techniques characterize 5-bromo-3-iodo-1-phenylpyridin-2(1H)-one?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the aromatic proton environments and substituent positions. The deshielding effect of iodine and bromine will shift signals downfield .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 375.89).

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., halogen bonding) .

Q. What are the solubility and stability profiles of this compound?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Test solubility gradients using UV-Vis spectroscopy.

- Stability : Susceptible to light-induced degradation due to the C-I bond. Store in amber vials at -20°C under inert gas (N₂/Ar). Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during halogenation?

- Methodological Answer : Conflicting results in halogen positioning may arise from competing electronic (directing groups) and steric effects. To address this:

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict substituent effects on transition-state energies .

Kinetic Studies : Vary reaction temperature and monitor intermediates via in-situ IR spectroscopy.

- Example : If iodine occupies position 3 instead of 4, revise the directing group strategy (e.g., introduce electron-withdrawing groups) .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions?

- Methodological Answer : Byproducts (e.g., homocoupled biphenyls) suggest catalyst deactivation or competing pathways.

Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to optimize oxidative addition efficiency.

Additive Optimization : Add ligands (e.g., PPh₃) or bases (K₂CO₃) to stabilize intermediates.

Isolation of Intermediates : Use freeze-quench techniques to trap reactive species for ESI-MS analysis .

Q. How should researchers address data discrepancies in computational vs. experimental vibrational spectra?

- Methodological Answer : Discrepancies may arise from solvent effects or anharmonicity in DFT models.

Solvent Correction : Apply implicit solvent models (e.g., PCM) in computational workflows.

Experimental Validation : Compare experimental IR/Raman spectra with scaled theoretical frequencies (e.g., scaling factor 0.961 for B3LYP/6-31G*) .

Error Analysis : Quantify deviations using root-mean-square error (RMSE) to refine force fields .

Data Contradiction Analysis

Q. What strategies mitigate conflicting results in biological activity assays?

- Methodological Answer : Variations in cytotoxicity or binding affinity may stem from impurities or assay conditions.

Purity Validation : Use LC-MS to confirm compound integrity (>95% purity).

Dose-Response Curves : Perform triplicate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity).

Statistical Analysis : Apply ANOVA or t-tests to assess significance (p < 0.05). Report confidence intervals .

Q. How to reconcile divergent catalytic efficiency in halogen-exchange reactions?

- Methodological Answer : Inefficient iodine/bromine exchange could result from poor leaving-group ability or solvent polarity.

Leaving-Group Modifiers : Add silver salts (AgNO₃) to enhance halide displacement.

Solvent Screening : Test high-polarity solvents (e.g., DMF vs. THF) to stabilize transition states.

Isotopic Labeling : Use / isotopes to track substitution kinetics via ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.